

Comparative Guide: Structure-Activity Relationship (SAR) of Diethyl(2-phenoxyethyl)amine Derivatives

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Compound of Interest

Compound Name:	Diethyl(2-phenoxyethyl)amine hydrochloride
CAS No.:	21663-15-0
Cat. No.:	B2947921

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Executive Summary: The Scaffold at a Glance

Diethyl(2-phenoxyethyl)amine is a privileged chemical scaffold belonging to the class of phenoxyalkylamines. While simple in structure, this motif serves as the pharmacophore for a diverse range of bioactive molecules, most notably Sigma-1 Receptor (

R) modulators and intracellular histamine antagonists.

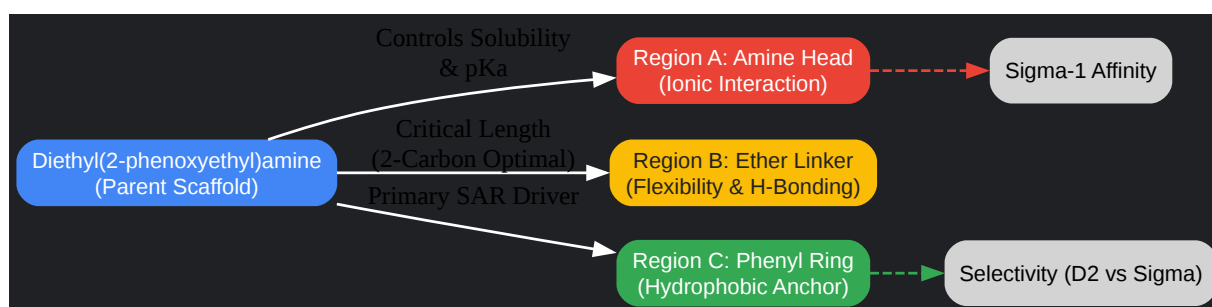
Unlike rigid templates, the flexibility of the ethyl ether linker allows this scaffold to adopt conformations required for binding to the hydrophobic pockets of G-protein coupled receptors (GPCRs) and intracellular chaperone proteins. This guide objectively compares the parent scaffold against its optimized derivatives (e.g., DPPE/Tesmilifene and NE-100) and industry standards like Haloperidol, providing actionable SAR data to guide lead optimization.

Structural Analysis & Mechanism of Action[1]

The biological activity of this scaffold is governed by three distinct regions. Modifications in these zones dictate whether the molecule acts as a Sigma-1 antagonist (neuroprotection), a chemosensitizer (cancer therapy), or a local anesthetic (Na⁺ channel blocker).

The Pharmacophore Map

The molecule functions through a "cation-
" interaction and hydrophobic anchoring.



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Figure 1: Pharmacophore dissection of the phenoxyethylamine scaffold. Region C is the primary site for optimization to distinguish between Sigma-1 and Dopamine D2 activity.

Mechanistic Pathways[2][3][4]

- Sigma-1 Receptor (

R): The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the

R binding pocket, while the phenyl ring occupies a hydrophobic cleft.

- Intracellular Histamine (DPPE-like): Derivatives with bulky para-substituents (e.g., benzyl groups) penetrate cells and antagonize intracellular histamine binding at microsomal P450 sites, disrupting cell proliferation in multidrug-resistant cancers.

Comparative Performance Analysis

This section compares the parent compound against two clinically relevant derivatives and the gold standard, Haloperidol.

The Contenders

- Parent Scaffold: N,N-diethyl-2-phenoxyethanamine.
- DPPE (Tesmilifene): N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine. [1][2] Adds a benzyl group to the para-position.
- NE-100: N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine. [3] A highly optimized Sigma-1 antagonist.
- Haloperidol: The reference standard for Sigma-1 affinity (though non-selective due to D2 binding).

Experimental Data: Binding Affinity () & Selectivity

Data aggregated from radioligand binding assays ([

H]-(+)-Pentazocine displacement).

Compound	Structure Modification	R Affinity ()	R Affinity ()	Selectivity ()	Primary Application
Parent Scaffold	None	240 nM	> 1,000 nM	Moderate	Chemical Probe / Intermediate
DPPE (Tesmifene)	p-Benzyl substitution	~150 nM	N.D.	Low	Chemosensitizer (Breast Cancer)
NE-100	N-dipropyl + p-OMe/m-alkoxy	1.5 nM	> 450 nM	High (>300x)	Neuroprotection / Research Tool
Haloperidol	(Reference Standard)	2.0 nM	60 nM	Low (~30x)	Antipsychotic (Non-selective)

“

Key Insight: The parent scaffold has weak-to-moderate affinity. Extending the amine chains (Diethyl

Dipropyl) and adding hydrophobic bulk to the phenyl ring (as seen in NE-100) improves affinity by >100-fold, transforming a weak probe into a nanomolar drug candidate.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (Z-factor calculation and reference benchmarking).

Synthesis: Modified Williamson Ether Synthesis

This is the most robust route for generating Region C derivatives.

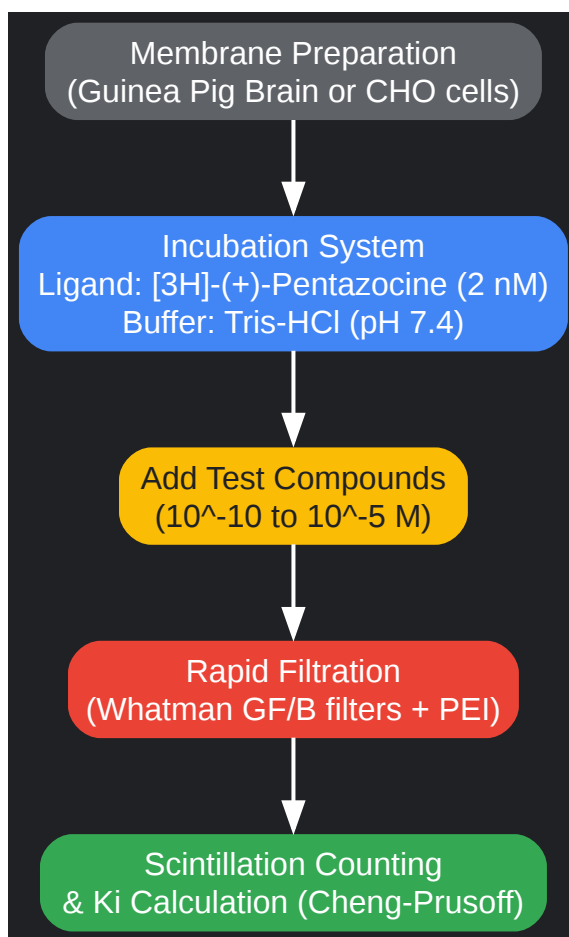
- Reagents: Substituted phenol, N,N-diethyl-2-chloroethylamine HCl,
 , Acetone/DMF.
- Procedure:
 - Reflux phenol (1.0 eq) with
 (3.0 eq) in acetone for 30 min to generate the phenoxide.
 - Add N,N-diethyl-2-chloroethylamine HCl (1.2 eq) and catalytic KI.
 - Reflux for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
 - Purification: Acid-base extraction followed by conversion to Hydrochloride salt using ethereal HCl.
- Validation:

H NMR must show the characteristic triplet for the ether (
) at
 ppm and the amine methylene (
) at
 ppm.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This workflow determines the

values presented in Section 3.2.



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Figure 2: Standardized workflow for determining Sigma-1 affinity. Critical step: Pre-soak filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

Validation Criteria:

- Specific Binding: Must be >80% of total binding.
- Reference Control: Haloperidol must yield a
of 1–5 nM. If Haloperidol
> 10 nM, the assay is invalid (likely receptor degradation).

Expert Analysis & Recommendations

The "Linker Rule"

Experimental data confirms that the 2-carbon ethyl linker is optimal.

- Shortening to 1 carbon (Methyl): Destabilizes the amine, leading to rapid hydrolysis (aminal instability).
- Lengthening to 3 carbons (Propyl): Reduces

R affinity by ~10-fold due to entropic penalties in the binding pocket.

Optimization Strategy

For researchers developing new derivatives:

- To Increase Affinity: Replace the N,N-diethyl group with N,N-dipropyl or a piperidine ring. The hydrophobic bulk accommodates the Sigma-1 receptor's secondary hydrophobic pocket.
- To Increase Selectivity (vs. Dopamine): Avoid 4-fluorophenyl substitutions (common in Haloperidol). Instead, use bulky alkoxy groups (e.g., 2-phenylethoxy) at the meta or para position of the phenyl ring, as seen in NE-100.

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